molecular formula C12H24ClO4P B12756292 Phosphonic acid, (2-(2-chloro-1-methylethoxy)-1-propenyl)-, dipropyl ester CAS No. 37177-08-5

Phosphonic acid, (2-(2-chloro-1-methylethoxy)-1-propenyl)-, dipropyl ester

Cat. No.: B12756292
CAS No.: 37177-08-5
M. Wt: 298.74 g/mol
InChI Key: DMFCJZXPEZDJEX-KPMWUXBGSA-N
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Description

Dipropyl(2-(2-chloro-1-methylethoxy)-1-propenyl)phosphonate is a chemical compound known for its unique structure and properties It is a phosphonate ester with a propenyl group substituted with a 2-chloro-1-methylethoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dipropyl(2-(2-chloro-1-methylethoxy)-1-propenyl)phosphonate typically involves the reaction of appropriate phosphonic acid derivatives with chlorinated propenyl compounds. The reaction conditions often include the use of organic solvents and catalysts to facilitate the esterification process. For example, the reaction might involve the use of dipropyl phosphite and 2-chloro-1-methylethoxypropene under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and crystallization is also common to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Dipropyl(2-(2-chloro-1-methylethoxy)-1-propenyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the propenyl group to a more saturated form.

    Substitution: The chlorine atom in the 2-chloro-1-methylethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of substituted phosphonates.

Scientific Research Applications

Dipropyl(2-(2-chloro-1-methylethoxy)-1-propenyl)phosphonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphonate metabolism.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Dipropyl(2-(2-chloro-1-methylethoxy)-1-propenyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Dipropyl(2-(2-chloro-1-methylethoxy)-1-propenyl)phosphonate: shares similarities with other phosphonate esters such as:

Uniqueness

The uniqueness of Dipropyl(2-(2-chloro-1-methylethoxy)-1-propenyl)phosphonate lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

37177-08-5

Molecular Formula

C12H24ClO4P

Molecular Weight

298.74 g/mol

IUPAC Name

(2R)-1-chloro-2-[(E)-1-dipropoxyphosphorylprop-1-en-2-yl]oxypropane

InChI

InChI=1S/C12H24ClO4P/c1-5-7-15-18(14,16-8-6-2)10-12(4)17-11(3)9-13/h10-11H,5-9H2,1-4H3/b12-10+/t11-/m1/s1

InChI Key

DMFCJZXPEZDJEX-KPMWUXBGSA-N

Isomeric SMILES

CCCOP(=O)(/C=C(\C)/O[C@H](C)CCl)OCCC

Canonical SMILES

CCCOP(=O)(C=C(C)OC(C)CCl)OCCC

Origin of Product

United States

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